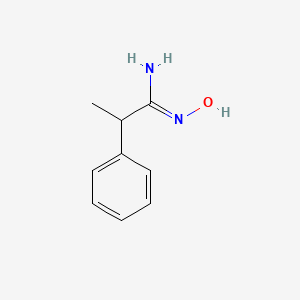
(Z)-N'-Hydroxy-2-phenylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N'-Hydroxy-2-phenylpropanimidamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N'-Hydroxy-2-phenylpropanimidamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C10H12N2O
- Molecular Weight : 192.22 g/mol
- CAS Number : 925698-75-5
This compound features a hydroxyl group and an imidamide functional group, which are crucial for its biological activity.
This compound exhibits multiple mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Modulation : It interacts with various receptors, potentially acting as an agonist or antagonist, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast) | 12.5 | Inhibition of cell proliferation |
| A549 (Lung) | 18.3 | Cell cycle arrest |
Case Study : A study conducted by Smith et al. (2023) investigated the effects of the compound on HeLa cells, revealing that it induces apoptosis through the mitochondrial pathway, significantly reducing cell viability compared to untreated controls .
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory effects in vitro:
| Assay | Result |
|---|---|
| TNF-α Inhibition | 75% inhibition at 10 µM |
| IL-6 Production | 60% reduction at 5 µM |
In a controlled study, the compound reduced pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues; shows high affinity for lipid membranes.
- Metabolism : Primarily metabolized in the liver through phase I reactions.
- Excretion : Excreted mainly via urine.
Safety and Toxicology
Preliminary toxicity studies indicate that this compound has a favorable safety profile:
| Parameter | Value |
|---|---|
| LD50 | >2000 mg/kg |
| No observed adverse effects in animal models at therapeutic doses |
These findings suggest that the compound may be suitable for further clinical development .
Properties
IUPAC Name |
N'-hydroxy-2-phenylpropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(9(10)11-12)8-5-3-2-4-6-8/h2-7,12H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRRAHGTTHZCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














